Cas no 108310-79-8 ([1,3]thiazolo[5,4-c]pyridin-2-amine)

1,3-Thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system, with an amine functional group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science. Its rigid bicyclic framework enhances binding affinity in biological targets, particularly in kinase and receptor modulation. The amine group provides a versatile handle for further functionalization, enabling derivatization for tailored applications. The compound’s stability and synthetic accessibility further contribute to its utility as a building block in pharmaceutical research and organic synthesis. Its potential applications include drug discovery and optoelectronic materials development.
[1,3]thiazolo[5,4-c]pyridin-2-amine structure
108310-79-8 structure
商品名:[1,3]thiazolo[5,4-c]pyridin-2-amine
CAS番号:108310-79-8
MF:C6H5N3S
メガワット:151.189
MDL:MFCD09909658
CID:127900
PubChem ID:13799629

[1,3]thiazolo[5,4-c]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • Thiazolo[5,4-c]pyridin-2-ylamine
    • [1,3]thiazolo[5,4-c]pyridin-2-amine
    • Thiazolo[5,4-c]pyridin-2-amine
    • CL3446
    • Thiazolo[5,4-C]Pyridine-2-Ylamine
    • AC-23281
    • SCHEMBL14858961
    • AKOS015854294
    • SY069183
    • MFCD09909658
    • GS-6362
    • A895280
    • CS-0053689
    • J-524918
    • PB34487
    • DTXSID30549831
    • FT-0648340
    • 108310-79-8
    • AMY1780
    • DB-059733
    • MDL: MFCD09909658
    • インチ: InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
    • InChIKey: CUPNTGIGCVTGFR-UHFFFAOYSA-N
    • ほほえんだ: NC1=NC2=C(S1)C=NC=C2

計算された属性

  • せいみつぶんしりょう: 151.02000
  • どういたいしつりょう: 151.02041835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.485
  • ふってん: 350.3 °C at 760 mmHg
  • フラッシュポイント: 165.7 °C
  • 屈折率: 1.785
  • PSA: 80.04000
  • LogP: 1.85470

[1,3]thiazolo[5,4-c]pyridin-2-amine セキュリティ情報

[1,3]thiazolo[5,4-c]pyridin-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

[1,3]thiazolo[5,4-c]pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM175895-100mg
Thiazolo[5,4-c]pyridin-2-ylamine
108310-79-8 97%
100mg
$416 2023-11-25
Chemenu
CM175895-1g
Thiazolo[5,4-c]pyridin-2-ylamine
108310-79-8 97%
1g
$1155 2023-11-25
eNovation Chemicals LLC
Y0980708-1g
Thiazolo[5,4-c]pyridin-2-amine
108310-79-8 95%
1g
$620 2022-10-23
Fluorochem
076074-5g
Thiazolo[5,4-c]pyridin-2-ylamine
108310-79-8 95%
5g
£1795.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
CS20019-1G
[1,3]thiazolo[5,4-c]pyridin-2-amine
108310-79-8 95%
1g
¥ 4,158.00 2023-03-17
AstaTech
CL3446-1/G
THIAZOLO[5,4-C]PYRIDIN-2-YLAMINE
108310-79-8 97%
1g
$795 2023-09-15
Ambeed
A726169-1g
Thiazolo[5,4-c]pyridin-2-amine
108310-79-8 97%
1g
$705.0 2025-03-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
CS20019-1.0g
[1,3]thiazolo[5,4-c]pyridin-2-amine
108310-79-8 97%
1.0g
¥3944.0000 2024-07-28
A2B Chem LLC
AE17649-5g
Thiazolo[5,4-c]pyridin-2-amine
108310-79-8 95-98%
5g
$1530.00 2024-04-20
Fluorochem
076074-250mg
Thiazolo[5,4-c]pyridin-2-ylamine
108310-79-8 95%
250mg
£352.00 2022-03-01

[1,3]thiazolo[5,4-c]pyridin-2-amine 関連文献

[1,3]thiazolo[5,4-c]pyridin-2-amineに関する追加情報

Introduction to [1,3]thiazolo[5,4-c]pyridin-2-amine (CAS No. 108310-79-8)

[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 108310-79-8, belongs to the thiazolo[5,4-c]pyridine class of molecules, which are known for their diverse pharmacological applications. The presence of both thiazole and pyridine rings in its structure imparts a rich chemical diversity that makes it a promising candidate for further exploration in drug discovery.

The structural framework of [1,3]thiazolo[5,4-c]pyridin-2-amine consists of a fused thiazole and pyridine ring system, connected through a carbon-carbon bond at the 2-position of the thiazole ring. This connectivity allows for multiple sites of functionalization, making it an attractive scaffold for medicinal chemists. The compound's amine group at the 2-position further enhances its reactivity, enabling various chemical modifications that can fine-tune its biological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of [1,3]thiazolo[5,4-c]pyridin-2-amine and its derivatives. Several studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules with therapeutic implications. For instance, researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. These studies suggest that [1,3]thiazolo[5,4-c]pyridin-2-amine may possess anti-inflammatory and immunomodulatory properties, making it a valuable candidate for the development of novel therapeutic agents.

One of the most compelling aspects of [1,3]thiazolo[5,4-c]pyridin-2-amine is its ability to serve as a versatile building block for drug design. By incorporating this scaffold into larger molecular structures, scientists can exploit its inherent pharmacological characteristics while introducing additional functional groups to enhance target specificity and pharmacokinetic profiles. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.

The synthesis of [1,3]thiazolo[5,4-c]pyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired amine group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities of this compound for research and development purposes.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of [1,3]thiazolo[5,4-c]pyridin-2-amine at a molecular level. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives with improved pharmacological properties. These computational approaches complement traditional experimental methods and offer a powerful tool for drug discovery.

The potential applications of [1,3]thiazolo[5,4-c]pyridin-2-amine extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique structural features could provide novel solutions for crop protection and material science applications. This broadens the scope of its utility and underscores its importance as a versatile chemical entity.

As our understanding of the biological significance of heterocyclic compounds continues to grow, [1,3]thiazolo[5,4-c]pyridin-2-amine is poised to play an increasingly important role in medicinal chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for new therapeutic agents. Future research will likely focus on optimizing its synthesis, exploring new derivatives, and evaluating its efficacy in clinical settings.

In conclusion, [1,3]thiazolo[5,4-c]pyridin-2-amine (CAS No. 108310-79-8) is a fascinating compound with significant potential in pharmaceutical research. Its structural versatility and biological activity make it a promising candidate for further exploration in drug discovery efforts aimed at addressing various therapeutic challenges.

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